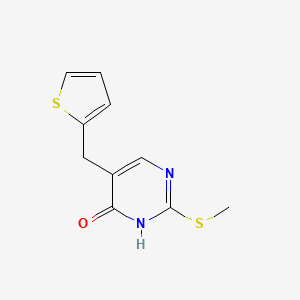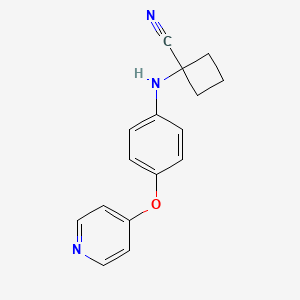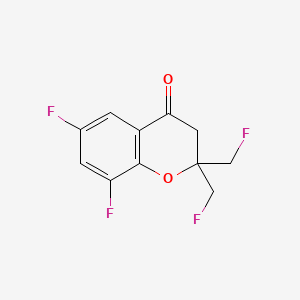
5-allyloxy-N,N-dimethylisophthalamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-allyloxy-N,N-dimethylisophthalamic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an allyloxy group attached to the isophthalamic acid core, along with two dimethyl groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid typically involves the reaction of isophthalic acid derivatives with allyl alcohol and dimethylamine. The process generally includes the following steps:
Esterification: Isophthalic acid is esterified with allyl alcohol in the presence of a catalyst such as sulfuric acid to form the allyl ester.
Amidation: The allyl ester is then reacted with dimethylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-allyloxy-N,N-dimethylisophthalamic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isophthalamic acid derivatives.
科学研究应用
5-allyloxy-N,N-dimethylisophthalamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can facilitate binding to specific sites, while the dimethyl groups can influence the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
5-Allyloxy-N,N-dimethyl-benzamide: Similar structure but with a benzamide core.
5-Allyloxy-N,N-dimethyl-terephthalamic acid: Similar structure but with a terephthalamic acid core.
Uniqueness
5-allyloxy-N,N-dimethylisophthalamic acid is unique due to its specific substitution pattern on the isophthalamic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
属性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-4-5-18-11-7-9(12(15)14(2)3)6-10(8-11)13(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17) |
InChI 键 |
NDBDRARCZCZLRG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Ethoxy)ethyl]-2-(1-piperazinyl)benzimidazole](/img/structure/B8328953.png)










![1-Acetyl-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine](/img/structure/B8329049.png)
